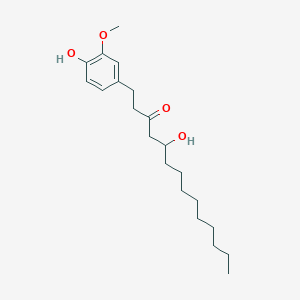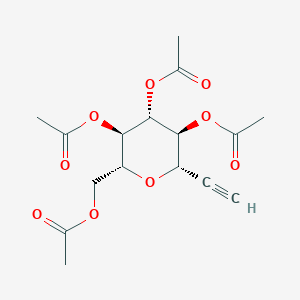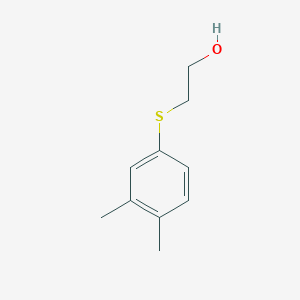
3,4-Dimethylphenylthioethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylphenylthioethanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thioethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylthioethanol typically involves the reaction of 3,4-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{3,4-Dimethylphenylthiol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid. [ \text{this compound} + \text{Oxidizing agent} \rightarrow \text{Sulfoxide/Sulfone} ]
-
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride can be used. [ \text{this compound} + \text{Reducing agent} \rightarrow \text{3,4-Dimethylphenylthiol} ]
-
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles. [ \text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted product} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4-Dimethylphenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dimethylphenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which 3,4-Dimethylphenylthioethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethanol group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring with methyl substitutions can enhance the compound’s binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Phenylthioethanol: Lacks the methyl groups, resulting in different chemical and biological properties.
3,4-Dimethylphenol: Lacks the thioethanol group, affecting its reactivity and applications.
4-Methylphenylthioethanol: Has only one methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 3,4-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol group and the two methyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKXJDHOQHDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
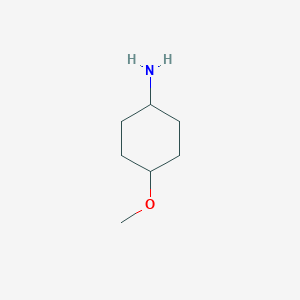
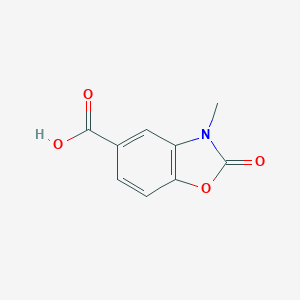
![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)
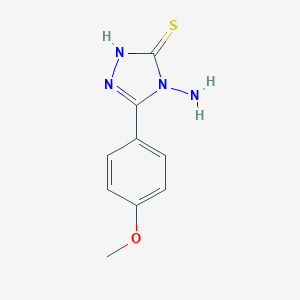
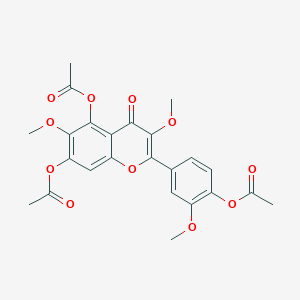
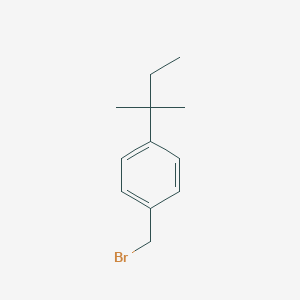

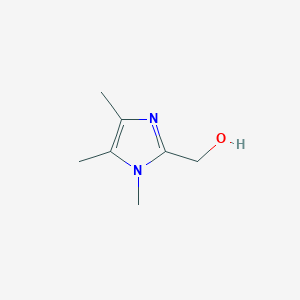

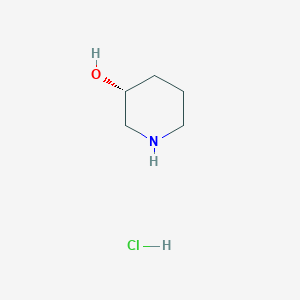
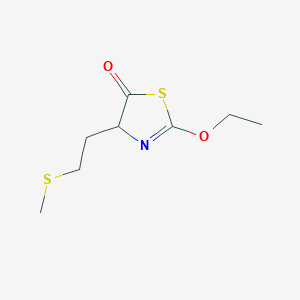
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)
